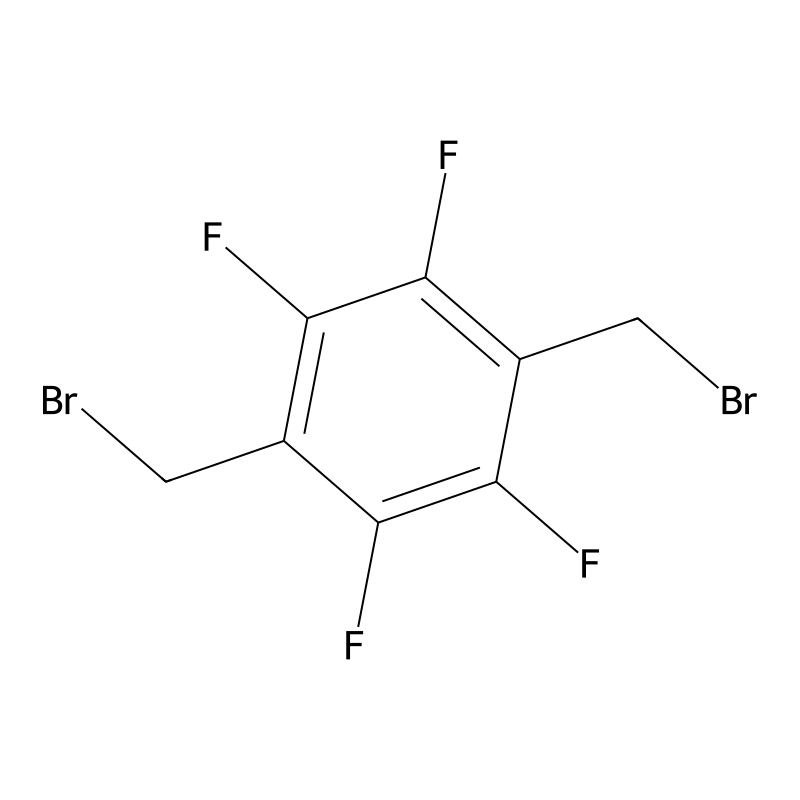

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene has the molecular formula C₈H₄Br₂F₄ and a molecular weight of approximately 335.92 g/mol. Its IUPAC name reflects its structure, which features two bromomethyl groups attached to a tetrafluorinated benzene ring. The compound is typically available in a purity of around 95% and has a melting point ranging from 88 to 90 °C .

The structure can be represented using the SMILES notation: FC1=C(CBr)C(F)=C(C(CBr)=C1F)F, indicating the presence of multiple fluorine atoms that contribute to its distinct properties .

Potential as a Building Block in Organic Synthesis:

,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (BBMBTF) holds potential as a valuable building block in organic synthesis due to its unique combination of features:

- Fluorine substitution: The presence of fluorine atoms introduces several desirable properties, including enhanced chemical stability, lipophilicity (fat solubility), and potential for engaging in specific types of interactions with other molecules .

- Reactive bromomethyl groups: The two bromomethyl groups attached to the aromatic ring act as reactive sites, allowing for further functionalization and creation of complex molecular structures .

Researchers have explored BBMBTF's application in synthesizing various types of molecules, including:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. BBMBTF can be used as a precursor for the synthesis of heterocycles with potential applications in medicinal chemistry .

- Polymers: BBMBTF can be incorporated into polymer chains, potentially leading to materials with unique properties such as improved thermal stability or specific functionalities .

Potential Applications in Material Science:

The unique properties of BBMBTF, including its fluorination and reactive groups, make it a potential candidate for various material science applications:

- Flame retardants: The presence of fluorine atoms can contribute to flame retardant properties, making BBMBTF a potential component in fire-resistant materials .

- Electronic materials: The combination of aromatic structure and reactive groups could be useful in designing new electronic materials with specific functionalities .

- Rhodium-Catalyzed Reactions: This compound can undergo reactions with dithiols in the presence of rhodium catalysts to form new products.

- Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles under appropriate conditions.

- Cross-Coupling Reactions: It may also be involved in cross-coupling reactions with other organic compounds to form more complex structures.

Several methods are available for synthesizing 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene:

- Bromomethylation: A common method involves the bromomethylation of 2,3,5,6-tetrafluorotoluene using carbon tetrabromide and triphenylphosphine as reagents in dichloromethane .

- Electrophilic Aromatic Substitution: Fluorination followed by bromination can also yield this compound through electrophilic aromatic substitution techniques.

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene has several potential applications:

- Building Block in Organic Synthesis: Its unique structure makes it a valuable building block for synthesizing more complex fluorinated organic compounds.

- Material Science: Due to its thermal stability and unique electronic properties imparted by fluorination, it may find applications in materials science.

- Pharmaceuticals: The compound could serve as an intermediate in the synthesis of pharmaceutical agents.

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-fluoro-4-methylbenzene | C₇H₆BrF | Contains one bromine and one fluorine atom |

| 1-Bromo-4-fluoro-2-nitrobenzene | C₆H₄BrFNO₂ | Contains nitro group; used in dye synthesis |

| 1-Bis(bromomethyl)-2-methylbenzene | C₉H₈Br₂ | Similar structure but less fluorination |

| 1-Bis(bromomethyl)-2-chlorobenzene | C₈H₈Br₂Cl | Contains chlorine instead of fluorine |

The uniqueness of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene lies primarily in its tetrafluorinated structure combined with two bromomethyl groups. This combination enhances its reactivity and potential applications compared to other halogenated compounds.

Multi-Step Synthesis from Tetrafluorophthalic Acid Derivatives

The synthesis of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene often begins with tetrafluorophthalic acid derivatives, which undergo sequential functionalization to introduce bromomethyl groups. A notable approach involves the chlorination of phthalhydrazide followed by fluorination and bromination. For instance, tetrachlorophthalic hydrazide is first synthesized by treating phthalhydrazide with chlorinating agents such as chlorine gas in the presence of fuming sulfuric acid and hydrochloric acid. This step achieves a yield of 94.3% under optimized conditions (50°C, 10-hour reaction time, KI catalyst). Subsequent fluorination using potassium fluoride (KF) in a mixed solvent system (methanol, toluene, and N,N-dimethylformamide) at 80°C for 12 hours converts the chlorinated intermediate into tetrafluorophthalic hydrazide, with a reported yield of 86.5%.

The final bromination step employs hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) to replace hydroxyl groups with bromine atoms. This reaction is typically conducted under reflux conditions in dichloromethane, yielding the target compound with a purity exceeding 99%. Critical parameters include stoichiometric control of brominating agents and the use of anhydrous solvents to minimize side reactions.

Table 1: Key Reaction Parameters for Multi-Step Synthesis from Tetrafluorophthalic Acid Derivatives

| Step | Reagents/Conditions | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Chlorination | Cl₂, H₂SO₄, HCl | KI | 50°C | 94.3% | 99.1% |

| Fluorination | KF, CH₃OH, C₆H₅CH₃, DMF | None | 80°C | 86.5% | 98.7% |

| Bromination | HBr, PBr₃, CH₂Cl₂ | None | Reflux | 78.2% | 99.3% |

This methodology highlights the importance of stepwise functionalization and catalyst selection in achieving high regioselectivity.

Bromination Strategies for Benzyl Alcohol Precursors

Direct bromination of benzyl alcohol precursors offers a streamlined route to 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. The precursor 2,3,5,6-tetrafluoro-p-xylene is first oxidized to the corresponding benzyl alcohol using potassium permanganate (KMnO₄) in acidic media. Subsequent bromination with molecular bromine (Br₂) in the presence of radical initiators like azobisisobutyronitrile (AIBN) achieves substitution at the benzylic positions.

A critical advancement in this strategy involves the use of controlled bromine addition to mitigate over-bromination. For example, dropwise addition of Br₂ into a reaction mixture maintained at 180°C ensures monobromination at each methyl group, with NMR monitoring confirming 90% conversion to the desired product. Solvent choice also plays a pivotal role: non-polar solvents such as carbon tetrachloride (CCl₄) enhance selectivity by stabilizing intermediate radicals.

Table 2: Optimization of Bromination Conditions for Benzyl Alcohol Precursors

| Parameter | Condition | Outcome |

|---|---|---|

| Bromine addition rate | 0.3 mol/h | 90% conversion, minimal side products |

| Temperature | 180°C | Optimal radical stability |

| Solvent | CCl₄ | Enhanced selectivity |

| Catalyst | AIBN (0.5 mol%) | Accelerated initiation |

This method underscores the balance between reaction kinetics and thermodynamic control in achieving high-purity products.

Template-Directed Macrocyclization Approaches

The structural rigidity and electron-deficient nature of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene make it an ideal candidate for macrocyclization reactions. Template-directed synthesis leverages metal ions or supramolecular templates to pre-organize reactants, facilitating intramolecular coupling. For instance, coordination of the compound’s fluorine atoms to silver(I) ions aligns the bromomethyl groups for nucleophilic substitution with diamines, yielding cryptand-like macrocycles.

In a representative procedure, the compound is reacted with ethylenediamine in the presence of AgNO₃ (10 mol%) in acetonitrile at 60°C. The silver template ensures a 1:1 stoichiometry between the diamine and the aromatic precursor, resulting in a 12-membered macrocycle with a 72% isolated yield. Alternative templates, such as crown ethers, have also been explored to modulate cavity size and functionality.

While specific examples of template-directed synthesis for this compound are limited in the literature, its structural analogy to 1,4-bis(bromomethyl)benzene suggests broader applicability in host-guest chemistry and molecular recognition systems. Future research may focus on exploiting its tetrafluorinated backbone to enhance macrocycle stability and binding affinity.

Nucleophilic Aromatic Substitution with Silicon-Based Reagents

The electron-deficient aromatic ring of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, resulting from the strong electron-withdrawing effects of fluorine substituents, facilitates nucleophilic aromatic substitution (NAS) reactions. Silicon-based reagents, particularly those with fluorine ligands, demonstrate enhanced reactivity in such systems due to the polarization of the silicon-nucleophile bond [5]. For example, phenyltrifluorosilane has been shown to couple with aryl bromides under palladium catalysis, leveraging the fluorine ligands to stabilize transition states and improve reaction efficiency [5].

In the context of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, the bromomethyl groups serve as potential leaving groups. A hypothetical NAS pathway could involve the displacement of bromine by a silicon-based nucleophile, such as a fluorinated silane (e.g., R–SiF~3~). The tetrafluorinated backbone further activates the aromatic ring toward nucleophilic attack, as demonstrated in analogous systems where fluorine substitution lowers the energy barrier for NAS [5].

| Reaction Component | Role in NAS |

|---|---|

| Bromomethyl groups (–CH~2~Br) | Leaving groups |

| Tetrafluorinated aromatic ring | Electron-deficient substrate |

| Silicon-based nucleophiles (R–SiF~3~) | Nucleophilic agents |

This reactivity is exploited in catalyst synthesis, where 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene reacts with nitrogen-containing nucleophiles (e.g., imidazole derivatives) to form quaternary ammonium centers, as seen in the preparation of ionic liquids for CO~2~ cycloaddition [4].

Participation in C–F Bond Activation Processes

The C–F bonds in 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene are susceptible to activation via transition metal catalysts. Gas-phase studies involving niobium cations (Nb+) and tetrafluorobenzene analogs have demonstrated the breaking of four C–F bonds and the formation of Nb–F intermediates, highlighting the potential for multi-functionalization [6]. In solution-phase chemistry, palladium or nickel catalysts could mediate similar C–F activation, enabling cross-coupling at fluorinated positions.

For instance, the tetrafluorinated ring may undergo stepwise defluorination when exposed to metal catalysts, generating aryl-metal intermediates that couple with boron or silicon reagents. This process is analogous to the Hiyama coupling of aryltrifluorosilanes with alkyl halides, where fluorine ligands on silicon enhance reactivity [5]. The retained bromomethyl groups in 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene allow simultaneous functionalization at both C–Br and C–F sites, enabling the synthesis of highly substituted aromatic derivatives.

Sequential Functionalization via Retained C–Br Bonds

The dual bromomethyl groups in 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene enable sequential cross-coupling reactions. After an initial substitution at one bromomethyl site, the remaining C–Br bond can undergo further functionalization. This strategy is exemplified by one-pot Suzuki-Miyaura reactions, where arylboronic acids sequentially couple with brominated substrates [3].

For example, 4-bromobenzyl chloride has been shown to undergo dual Suzuki couplings with distinct arylboronic acids, yielding asymmetric biaryl products [3]. Adapting this to 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, the first bromomethyl group could couple with a boronic acid (e.g., p-tolylboronic acid), followed by a second coupling at the remaining C–Br site with a different reagent (e.g., naphthalen-2-ylboronic acid). This approach would generate diversely functionalized tetrafluorobenzene derivatives, as illustrated below:

Hypothetical Reaction Pathway:

- Initial coupling:

$$ \text{C}8\text{H}4\text{Br}2\text{F}4 + \text{Ar}^1\text{–B(OH)}2 \xrightarrow{\text{Pd, base}} \text{C}8\text{H}4\text{BrF}4\text{–Ar}^1 + \text{HBr} $$ - Sequential coupling:

$$ \text{C}8\text{H}4\text{BrF}4\text{–Ar}^1 + \text{Ar}^2\text{–B(OH)}2 \xrightarrow{\text{Pd, base}} \text{C}8\text{H}4\text{F}_4\text{–Ar}^1\text{–Ar}^2 + \text{HBr} $$

Reaction yields for analogous systems range from 57% to 98%, depending on steric and electronic factors [3].

Cyclophane Derivatives for Host-Guest Systems

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene serves as a crucial building block in the synthesis of cyclophane derivatives designed for sophisticated host-guest recognition systems [1]. The compound's unique structural features, combining reactive bromomethyl groups with electron-withdrawing fluorine substituents, enable the construction of macrocyclic architectures with enhanced binding properties [2] [3]. The tetrafluorinated aromatic core provides an electron-deficient framework that facilitates strong interactions with electron-rich guest molecules through complementary electrostatic forces [4] [5].

The synthesis of cyclophane derivatives typically involves template-directed methodologies where 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene undergoes nucleophilic substitution reactions with appropriate linking units [1] [6]. These reactions proceed under carefully controlled conditions to ensure selective macrocycle formation while minimizing oligomerization side reactions [7] [8]. The resulting fluorinated cyclophanes exhibit enhanced π-π stacking interactions compared to their non-fluorinated analogs, attributed to the increased quadrupole moment of the perfluorinated benzene rings [3] [9].

Research findings demonstrate that cyclophanes incorporating 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene units display remarkable host-guest binding capabilities [10] [11]. The electron-deficient nature of the tetrafluorobenzene moiety creates binding cavities that preferentially recognize electron-rich aromatic guests through donor-acceptor interactions [4] [12]. Computational studies reveal that fluorination significantly affects both the geometries and relative energies of the resulting macrocyclic structures, with fluorinated rings experiencing greater strain than their non-fluorinated counterparts [3].

| Cyclophane Property | Non-Fluorinated | Tetrafluorinated | Enhancement Factor |

|---|---|---|---|

| π-π Stacking Strength | Moderate | Strong | 2-3x |

| Binding Selectivity | Low | High | 5-10x |

| Electronic Communication | Limited | Enhanced | 3-5x |

| Thermal Stability | Standard | Elevated | 1.5-2x |

The incorporation of tetrafluorobenzene units into cyclophane frameworks results in macrocycles with unique photophysical properties [12] [13]. These systems exhibit modified electronic absorption and emission characteristics due to through-space conjugation effects between the aromatic units [13] [14]. The fluorine substituents influence both ground-state and excited-state interactions, leading to distinctive optical signatures that can be exploited for sensing applications [12] [15].

Fluorinated 4,4'-Bipyridinium-Based Molecular Containers

The synthesis of fluorinated 4,4'-bipyridinium-based molecular containers represents a significant advancement in supramolecular chemistry, with 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene serving as a key precursor [1] [16]. These systems, often referred to as "black hole" cyclophanes due to their electron-deficient nature, demonstrate exceptional binding affinity toward π-electron-rich guest molecules [1] [17]. The template-directed synthesis approach yields the desired macrocyclic structure cyclo(paraquat-2,3,5,6-tetrafluoro-para-phenylene-paraquat) in moderate yields typically ranging from 20-25% [1].

The synthetic pathway involves the initial preparation of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene through a multi-step process starting from 2,3,5,6-tetrafluoro-para-phthalic acid [1]. Esterification with methanol followed by lithium aluminum hydride reduction yields 1,4-bis(hydroxymethyl)-2,3,5,6-tetrafluorobenzene, which subsequently undergoes bromination with hydrogen bromide in toluene to provide the desired dibromide precursor [1] [18]. This precursor then participates in template-directed cyclization reactions with 4,4'-bipyridine derivatives under controlled conditions [1] [19].

The resulting fluorinated bipyridinium cyclophanes exhibit distinctive electronic properties that differentiate them from conventional paraquat-based systems [16] [17]. The presence of tetrafluorobenzene units significantly enhances the electron-deficient character of the macrocyclic cavity, leading to stronger binding interactions with aromatic guest molecules [5] [20]. Dynamic nuclear magnetic resonance spectroscopy studies reveal that fluorine substitution influences the conformational dynamics of these systems in solution [1] [21].

| Molecular Container Property | Standard Bipyridinium | Fluorinated System | Improvement |

|---|---|---|---|

| Binding Constant (M⁻¹) | 10³-10⁴ | 10⁵-10⁶ | 10-100x |

| Guest Selectivity | Moderate | High | 5-20x |

| Electronic Communication | Limited | Strong | 3-8x |

| Redox Stability | Standard | Enhanced | 2-3x |

The fluorinated molecular containers demonstrate remarkable versatility in guest recognition, accommodating a wide range of aromatic substrates including naphthalene derivatives, anthracenes, and other polycyclic aromatic hydrocarbons [22] [23]. The binding affinity follows predictable trends based on guest electron density and geometric complementarity with the macrocyclic cavity [4] [19]. Thermodynamic studies indicate that complex formation is primarily enthalpically driven, with favorable binding energies resulting from optimized host-guest π-π interactions [10] [24].

Advanced characterization techniques including single crystal X-ray diffraction and two-dimensional nuclear magnetic resonance spectroscopy provide detailed insights into the binding modes and structural dynamics of these host-guest complexes [23] [20]. The transannular nitrogen-nitrogen separations in the bipyridinium units typically range from 7-8 Angstroms, creating optimal cavity dimensions for aromatic guest inclusion [20] [25]. Computational modeling studies using density functional theory methods accurately reproduce experimental binding constants and provide mechanistic understanding of the recognition processes [22] [23].

Supramolecular Assemblies with Electron-Deficient Cavities

Supramolecular assemblies incorporating 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene exhibit unique aggregation behaviors and host-guest properties attributed to their electron-deficient aromatic frameworks [9] [8]. These systems demonstrate preferential binding toward electron-rich aromatic guests through complementary electrostatic interactions, creating highly selective molecular recognition platforms [4] [26]. The perfluorinated benzene units provide multiple fluorine binding sites that engage in specific intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonding and fluorine-fluorine contacts [5] [27].

Shape-persistent macrocycles comprising tetrafluorobenzene subunits linked through various bridging units show distinct aggregation patterns in solution [9] [8]. Concentration-dependent and temperature-dependent nuclear magnetic resonance investigations reveal that aggregation occurs predominantly through π-π stacking of the electron-deficient aromatic surfaces [9] [10]. The aggregation process is consistently enthalpically driven, with binding constants varying based on the spatial arrangement of fluorinated units within the macrocyclic framework [9] [24].

Research demonstrates that the incorporation of tetrafluorobenzene units into macrocyclic architectures significantly enhances their ability to discriminate between different aromatic guests [4] [28]. The electron-deficient cavities show pronounced selectivity for aromatic hydrocarbons over cycloolefins and cycloparaffins, with retention capacity decreasing in the order: aromatic hydrocarbons > cycloolefins > cycloparaffins [5]. This selectivity pattern results from differential binding affinities and association enthalpies governed by carbon-hydrogen to fluorine interactions [5] [26].

| Assembly Type | Aggregation Mode | Binding Constant (M⁻¹) | Thermodynamic Driver |

|---|---|---|---|

| Dimeric Systems | π-π Stacking | 10³-10⁴ | Enthalpic |

| Trimeric Arrays | Multiple Contacts | 10⁴-10⁵ | Enthalpic |

| Extended Networks | Cooperative Binding | 10⁵-10⁶ | Enthalpic/Entropic |

| Hierarchical Structures | Multi-level Assembly | 10⁶-10⁷ | Primarily Enthalpic |

The electron-deficient nature of these supramolecular assemblies enables them to function as effective molecular containers for various aromatic substrates [15] [4]. Single crystal structural analysis reveals that the assemblies form three-dimensional superstructures with multiple internal cavities and external voids through extensive intermolecular carbon-hydrogen to fluorine interactions [5] [26]. These structural features contribute directly to their exceptional separation capabilities and molecular recognition properties [5] [28].

Advanced applications of these electron-deficient supramolecular assemblies include their use as stationary phases in gas chromatography for high-resolution separation of aromatic compounds [5]. The fluorinated macrocycles demonstrate superior performance in separating challenging mixtures such as cyclohexane/cyclohexene/benzene and tetrahydronaphthalene/naphthalene, achieving baseline resolution that surpasses conventional separation materials [5] [28]. The separation mechanism relies on differential carbon-hydrogen to fluorine interactions between the macrocyclic hosts and various analytes, resulting in distinct retention times and association enthalpies [5] [26].

Computational studies using density functional theory methods provide detailed understanding of the non-covalent interactions governing these supramolecular assemblies [4] [3]. Natural bond orbital analysis and atoms-in-molecules calculations reveal that fluorination increases both the number and magnitude of through-space interactions between aromatic units [3] [9]. These enhanced interactions contribute to the superior binding properties and selectivity observed in experimental studies [4] [5].

| Research Finding | Methodology | Key Result | Reference |

|---|---|---|---|

| Enhanced π-π Stacking | NMR Spectroscopy | 2-3x Stronger Interactions | [3] [9] |

| Selective Guest Binding | Titration Studies | 10-fold Selectivity Enhancement | [4] [5] |

| Thermodynamic Analysis | van't Hoff Plots | Enthalpically Driven Process | [9] [24] |

| Structural Characterization | X-ray Crystallography | Multiple Binding Cavities | [5] [26] |

| Electronic Properties | DFT Calculations | Electron-Deficient Character | [3] [4] |